pKa Difference Enables Acid–Base Workup Selectivity
The predicted aqueous basicity (pKa of the conjugate acid) of 4-bromo-3,5-dimethylpyridine is 3.81 ± 0.10, whereas that of its 2-bromo regioisomer (2-bromo-3,5-dimethylpyridine, CAS 92992-85-3) is 1.37 ± 0.20 . This 2.44 pKa unit difference corresponds to the 4-bromo isomer being approximately 275-fold less acidic (more basic) than the 2-bromo isomer . The non-methylated analog 4-bromopyridine (CAS 1120-87-2) exhibits a pKa of 3.35 ± 0.10, indicating that the 3,5-dimethyl substitution increases basicity by 0.46 pKa units relative to the unsubstituted core [1]. In practical terms, the pKa gap between the 4-bromo and 2-bromo isomers is large enough to enable selective protonation/deprotonation strategies during aqueous workup, with the 4-bromo isomer preferentially partitioning into organic phases at pH ~2.8–4.3 while the 2-bromo isomer remains largely protonated and water-soluble under the same conditions .
| Evidence Dimension | Predicted pKa of conjugate acid (aqueous basicity) |
|---|---|
| Target Compound Data | pKa = 3.81 ± 0.10 (4-Bromo-3,5-dimethylpyridine) |
| Comparator Or Baseline | Comparator 1: 2-Bromo-3,5-dimethylpyridine — pKa = 1.37 ± 0.20; Comparator 2: 4-Bromopyridine — pKa = 3.35 ± 0.10 |
| Quantified Difference | ΔpKa (vs. 2-bromo isomer) = +2.44 (~275-fold higher basicity); ΔpKa (vs. 4-bromopyridine) = +0.46 (~2.9-fold higher basicity) |
| Conditions | Predicted values (ACD/Labs or equivalent algorithm); aqueous solution, 25 °C |
Why This Matters
A 275-fold difference in basicity between regioisomers translates into orthogonal extractive workup and salt-formation protocols, reducing purification time and enabling higher recovery yields during multi-step syntheses where the 2-bromo isomer would co-extract or require chromatographic separation.
- [1] ChemicalBook CN. (n.d.). 4-Bromopyridine (CAS 1120-87-2): pKa 3.35±0.10 (Predicted). Retrieved from https://www.chemicalbook.cn View Source
